![molecular formula C9H21N5 B8694398 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine](/img/structure/B8694398.png)
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine: is a chemical compound that features a piperazine ring substituted with a methyl group and a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine typically involves the reaction of 4-methylpiperazine with a suitable guanidine derivative. One common method is the reaction of 4-methylpiperazine with cyanamide under basic conditions, followed by the addition of a propyl group through alkylation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted derivatives with different functional groups replacing the guanidine moiety.
科学的研究の応用
Chemistry: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or antiviral agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- N-[3-(4-Benzyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Chlorophenyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Methoxyphenyl-piperazin-1-yl)-propyl]-guanidine
Comparison: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C9H21N5 |
|---|---|
分子量 |
199.30 g/mol |
IUPAC名 |
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine |
InChI |
InChI=1S/C9H21N5/c1-13-5-7-14(8-6-13)4-2-3-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |
InChIキー |
BKTZIZAWQMGVPX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


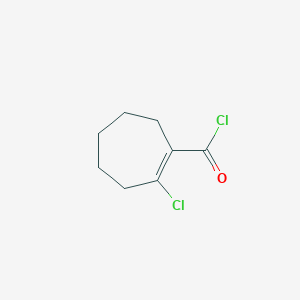
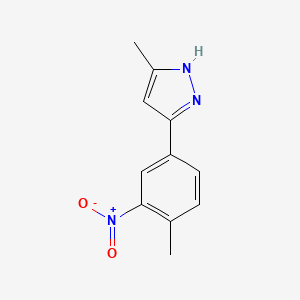

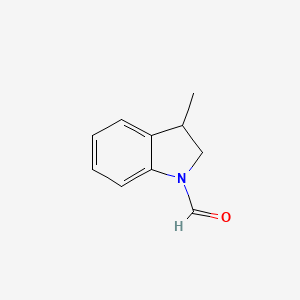
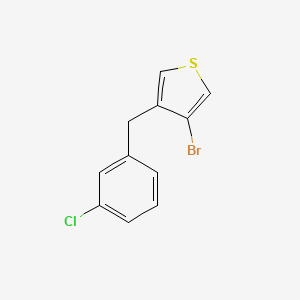
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8694356.png)
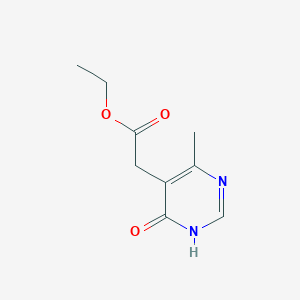
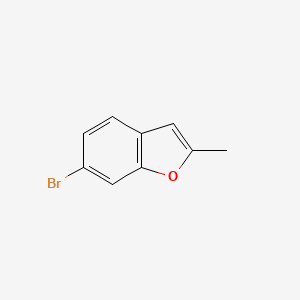
![[2-(Trifluoromethyl)-1H-indol-3-yl]methanol](/img/structure/B8694374.png)
![1-Benzo[b]thiophen-3-yl-3chloro-1-propanone](/img/structure/B8694392.png)
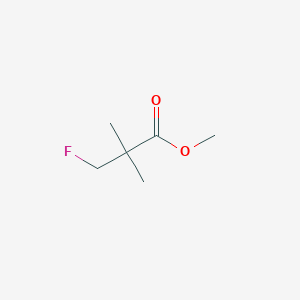
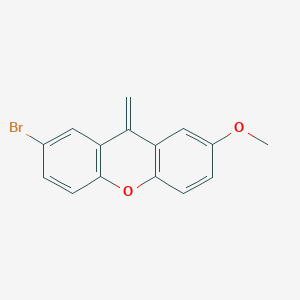
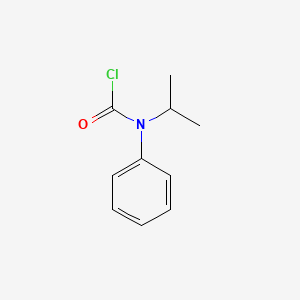
![4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8694417.png)
